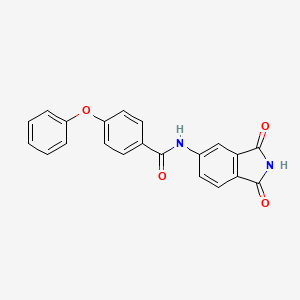

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCKUMLSLDOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phenylethylamine with phthalic anhydride under heating and solventless conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Comparisons

- Aromatic System Variations: The dihydroacenaphthylenyl group () introduces a fused bicyclic system, increasing molecular rigidity and planarity compared to the dioxoisoindolinyl group. This could enhance π-π stacking interactions but reduce solubility . The piperazine-linked Arvinas compound () demonstrates how linker flexibility and substituents (e.g., chloro-cyano groups) can tailor binding to biological targets like androgen receptors .

- Substituent Effects: Phenoxy vs. Nitro Groups: Introduce strong electron-withdrawing effects, which may stabilize the amide bond but increase susceptibility to reduction reactions .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide is a synthetic compound characterized by its unique isoindoline and phenoxybenzamide structural motifs. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The isoindoline-1,3-dione moiety is known to interact with specific enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to significant biological effects, such as:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Microbial Growth : It has shown potential in inhibiting the growth of various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of isoindoline compounds exhibit significant cytotoxicity against several cancer cell lines. A comparative analysis reveals that this compound has a higher efficacy than some established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Doxorubicin | MCF-7 | 15.0 | DNA intercalation |

| Cisplatin | A549 (Lung) | 10.0 | DNA cross-linking |

Antifungal and Antibacterial Properties

In addition to its anticancer effects, this compound has demonstrated antifungal and antibacterial activities. Studies show that it exhibits inhibitory effects against various fungal strains and bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a valuable candidate for developing new antifungal and antibacterial agents.

Case Study 1: Anticancer Efficacy in vitro

A study conducted on MCF-7 breast cancer cells treated with this compound revealed a dose-dependent response in cell viability reduction. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound compared to untreated controls.

Case Study 2: Antifungal Activity Assessment

In a separate investigation assessing antifungal properties, the compound was tested against Candida albicans. Results showed that at a concentration of 32 µg/mL, the compound effectively inhibited fungal growth by disrupting cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide derivatives?

- Methodology : Derivatives are synthesized via condensation reactions. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with substituted maleimides in glacial acetic acid yields thiazole-fused derivatives . Alternative routes involve coupling 4-phenoxybenzoyl chloride with 5-amino-1,3-dioxoisoindoline under basic conditions, followed by purification via recrystallization .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Anisotropic displacement parameters are visualized via ORTEP-III . For example, reports a monoclinic crystal system (space group P2₁/c) with Z = 4, refined to R₁ = 0.045 .

Q. Which spectroscopic techniques are used to confirm structural integrity?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), amide NH (δ 10–12 ppm), and dioxoisoindolin carbonyls (δ 165–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 520.6 [M+H]+ in ) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Substituent Variation : Modify the phenoxy or dioxoisoindolin moieties. For instance, shows κ-opioid receptor antagonism improves with electron-withdrawing groups (e.g., –Cl) on the benzamide .

- Pharmacological Assays : Use [35S]GTPγS binding assays to measure receptor inhibition (e.g., IC₅₀ values for κ-opioid activity) .

- Computational Modeling : Dock optimized structures into receptor active sites using DFT-optimized geometries (e.g., ’s B3LYP/6-31G(d) level) .

Q. How can contradictions in biological activity data be resolved?

- Methodology :

- Assay Validation : Replicate results across multiple assays (e.g., in vitro binding vs. functional cellular assays). highlights discrepancies between [35S]GTPγS binding and in vivo efficacy, suggesting off-target effects .

- Purity Analysis : Confirm compound purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors .

- Structural Reanalysis : Re-examine crystallography data (e.g., SHELXL refinement) to rule out conformational artifacts .

Q. What computational tools elucidate intermolecular interactions in crystallography?

- Methodology :

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer. identifies H···H (48.9%) and O···H (16.2%) interactions .

- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps (e.g., MEP surfaces to predict reactive sites) .

- WinGX Suite : Analyze packing diagrams and hydrogen-bond networks .

Q. How does crystallographic data inform drug design for this compound?

- Methodology :

- Torsion Angle Analysis : Adjust substituents to minimize steric clashes (e.g., dihedral angles between benzamide and dioxoisoindolin groups) .

- Solvent Accessibility : Identify hydrophobic pockets using ORTEP-generated van der Waals surfaces .

- Polymorph Screening : Test crystallization solvents (e.g., DMSO vs. EtOH) to stabilize bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.